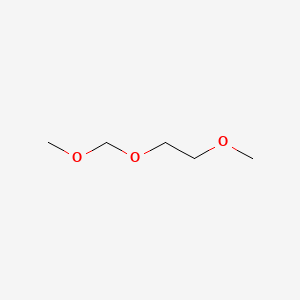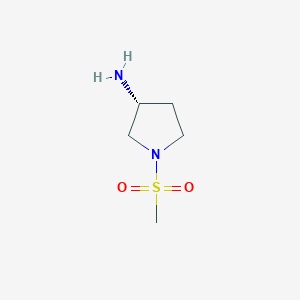
2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol is a complex organic molecule known for its distinctive trifluoromethyl group and thioxanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol typically involves the following steps:
Formation of the Thioxanthene Core: : The initial step is the synthesis of the thioxanthene core, which can be achieved through a Friedel-Crafts alkylation reaction using appropriate aromatic compounds and sulfur reagents.
Incorporation of the Trifluoromethyl Group: : The trifluoromethyl group is introduced through the reaction of a trifluoromethylating agent, such as trifluoromethyl iodide, with the thioxanthene derivative under suitable conditions, often involving the presence of a base and a catalyst.
Formation of the Piperazine Ring: : The piperazine ring is synthesized by reacting an appropriate alkyl halide with a piperazine precursor, typically in the presence of a strong base.
Allylation and Final Ethanol Group Addition: : The compound is then allylated using an appropriate allyl halide, followed by the addition of ethanol under specific reaction conditions to achieve the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the thioxanthene core is oxidized to form sulfoxides or sulfones.
Reduction: : It can also be reduced under certain conditions to yield hydrogenated derivatives.
Substitution: : Substitution reactions, such as nucleophilic substitution, can occur at specific sites within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: : Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Hydrogenated derivatives of the parent compound.
Substitution: : Derivatives with substituted functional groups, altering the molecule's properties.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules and materials, and its unique structure allows it to participate in diverse chemical reactions.
Biology
In biological research, the compound is utilized in studies involving receptor binding and enzymatic activity due to its piperazine ring and trifluoromethyl group, which often exhibit significant biological activity.
Medicine
The medical applications of this compound are vast, including its potential use in developing pharmaceuticals targeting specific pathways and receptors. It may also be explored for its role in drug delivery systems.
Industry
Industrially, the compound is employed in creating specialized materials, such as polymers and coatings, which benefit from its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and ion channels. The trifluoromethyl group enhances its lipophilicity, improving cell membrane permeability, while the piperazine ring facilitates binding to specific targets, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3-(2-(Difluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol
2-(4-(3-(2-(Trifluoromethyl)-9H-anthracen-9-yl)allyl)piperazin-1-yl)ethanol
Uniqueness
Compared to similar compounds, 2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol stands out due to the presence of the trifluoromethyl group on the thioxanthene core, which significantly influences its chemical reactivity and biological activity. This unique feature enhances its potential in various applications, distinguishing it from its analogs.
And there you have it, an in-depth article about this fascinating compound. Anything else you want to dive into?
Properties
CAS No. |
756419-50-8 |
|---|---|
Molecular Formula |
C23H25F3N2OS |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]prop-2-enyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-8,16,18,29H,9-15H2 |
InChI Key |
DZXLBFKUNCJTDP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)CC=CC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Isomeric SMILES |
C1CN(CCN1CCO)C/C=C/C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1CN(CCN1CCO)CC=CC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B3330880.png)
